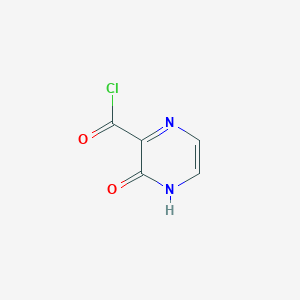

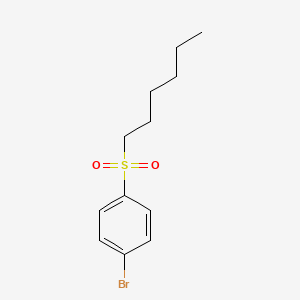

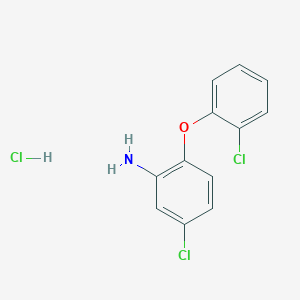

![molecular formula C15H15ClN4S B1401604 (S)-7-Phenyl-2-(pyrrolidin-2-yl)thiazolo[5,4-d]pyrimidine hydrochloride CAS No. 950192-41-3](/img/structure/B1401604.png)

(S)-7-Phenyl-2-(pyrrolidin-2-yl)thiazolo[5,4-d]pyrimidine hydrochloride

Overview

Description

“(S)-7-Phenyl-2-(pyrrolidin-2-yl)thiazolo[5,4-d]pyrimidine hydrochloride” is a chemical compound with the molecular formula C15H15ClN4S . It has an average mass of 318.824 Da and a monoisotopic mass of 318.070587 Da .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a melting point of 209–211 ℃ . The compound’s 1H NMR and 13C NMR data are also provided .Scientific Research Applications

Agonistic Properties on A2A Adenosine Receptor

The compound has been identified as a novel chemotype of non-nucleoside partial agonists for the A2A adenosine receptor (A2AAR). Molecular modeling suggested its potential agonistic properties, which were confirmed by functional assays on A2AAR, indicating a promising affinity and selectivity profile (Bharate et al., 2016).

Potential in Anticancer Drug Development

Thiazolo[4,5-d]pyrimidine derivatives, including similar compounds, have shown potential as therapeutic agents in anticancer drug development. New derivatives have been synthesized and evaluated for their anticancer activity, showing promising results against various human cancer cell lines (Becan et al., 2022).

Antimicrobial Applications

Synthesized thiazolo[4,5-d]pyrimidine derivatives have been evaluated for antimicrobial properties. Some compounds in this category exhibited significant activity against microbial strains, suggesting potential applications in antimicrobial treatments (Habib et al., 2007).

Antifungal Properties

Research has been conducted to identify the structural features of thiazolo[4,5-d]pyrimidines required for potent antifungal activity. The findings indicate that certain derivatives have exhibited potent inhibitory activity against fungal strains, emphasizing their significance in developing antifungal agents (Chhabria et al., 2011).

Antagonistic Effects on Adenosine Receptors

Studies have shown that thiazolo[5,4-d]pyrimidine derivatives can act as antagonists/inverse agonists for human adenosine receptors, particularly A1 and A2A subtypes. This suggests their potential therapeutic role in conditions related to these receptors (Varano et al., 2018).

Mechanism of Action

Target of Action

Similar pyrrolo[2,3-d]pyrimidine derivatives have been reported to exhibit promising neuroprotective and anti-inflammatory properties . They have shown favorable interaction with active residues of ATF4 and NF-kB proteins .

Mode of Action

It’s worth noting that similar pyrrolo[2,3-d]pyrimidine derivatives have been found to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway .

Biochemical Pathways

Similar compounds have been found to influence the nf-kb inflammatory pathway . NF-kB is a protein complex that controls transcription of DNA and is involved in cellular responses to stimuli such as stress, cytokines, free radicals, and bacterial or viral antigens.

Pharmacokinetics

Bioinformatics prediction using the web tool swissadme revealed that similar compounds have good drug-likeness profiles .

Result of Action

Similar pyrrolo[2,3-d]pyrimidine derivatives have shown promising neuroprotective and anti-inflammatory properties . They have demonstrated significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

Biochemical Analysis

Biochemical Properties

(S)-7-Phenyl-2-(pyrrolidin-2-yl)thiazolo[5,4-d]pyrimidine hydrochloride plays a crucial role in various biochemical reactions. It has been identified as a potent and selective antagonist of the adenosine A2A receptor . This receptor is a G protein-coupled receptor that is involved in numerous physiological processes, including cardiovascular, immune, and neurological functions. The compound exhibits high binding affinity to the A2A receptor, thereby inhibiting its activity and modulating the downstream signaling pathways. Additionally, this compound interacts with other biomolecules such as enzymes and proteins, influencing their activity and function.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with the adenosine A2A receptor leads to alterations in cyclic AMP (cAMP) levels, which in turn affects the signaling pathways regulated by this second messenger . Moreover, this compound has been observed to modulate the expression of genes involved in inflammatory responses, thereby exhibiting potential anti-inflammatory effects .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. The compound binds to the adenosine A2A receptor with high affinity, acting as an inverse agonist . This binding inhibits the receptor’s activity, leading to a decrease in cAMP production. Additionally, this compound may also interact with other enzymes and proteins, either inhibiting or activating their functions, which contributes to its overall biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods Long-term studies have shown that the compound maintains its biological activity, with sustained effects on cellular functions such as gene expression and signaling pathways

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit therapeutic effects, such as anti-inflammatory and neuroprotective activities . At higher doses, toxic or adverse effects may be observed, including potential hepatotoxicity and nephrotoxicity. It is crucial to determine the optimal dosage range to maximize the therapeutic benefits while minimizing the risk of adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. The compound is metabolized by enzymes such as cytochrome P450, which catalyze its biotransformation into active or inactive metabolites . These metabolic processes can influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety profile. Additionally, this compound may interact with cofactors and other biomolecules, further modulating its metabolic pathways.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is efficiently taken up by cells and distributed to various tissues, where it exerts its biological effects. The localization and accumulation of this compound within specific cellular compartments can influence its activity and function.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with various biomolecules . Targeting signals and post-translational modifications may direct this compound to specific compartments or organelles, influencing its subcellular distribution and biological effects.

properties

IUPAC Name |

7-phenyl-2-[(2S)-pyrrolidin-2-yl]-[1,3]thiazolo[5,4-d]pyrimidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4S.ClH/c1-2-5-10(6-3-1)12-13-15(18-9-17-12)20-14(19-13)11-7-4-8-16-11;/h1-3,5-6,9,11,16H,4,7-8H2;1H/t11-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJYXUCYITUDEKA-MERQFXBCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=NC3=C(N=CN=C3S2)C4=CC=CC=C4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)C2=NC3=C(N=CN=C3S2)C4=CC=CC=C4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00743900 | |

| Record name | 7-Phenyl-2-[(2S)-pyrrolidin-2-yl][1,3]thiazolo[5,4-d]pyrimidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00743900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

950192-41-3 | |

| Record name | 7-Phenyl-2-[(2S)-pyrrolidin-2-yl][1,3]thiazolo[5,4-d]pyrimidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00743900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

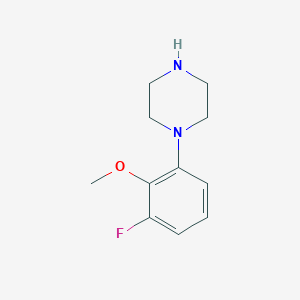

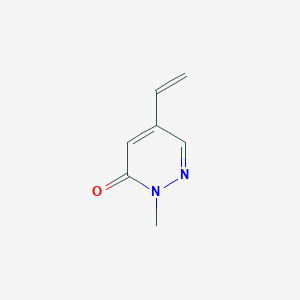

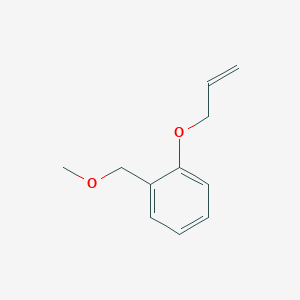

![Acetic acid, [(6-chloro-3-pyridazinyl)hydrazono]-, ethyl ester](/img/structure/B1401531.png)

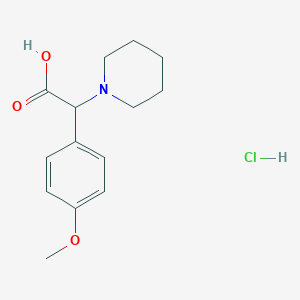

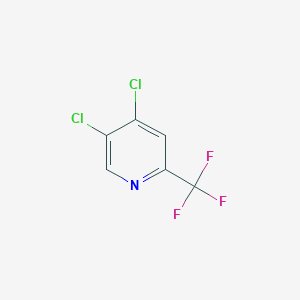

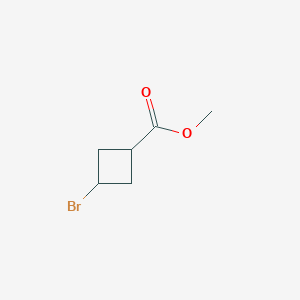

![Ethanol, 2-[2-(2-propenyloxy)ethoxy]-, 4-methylbenzenesulfonate](/img/structure/B1401535.png)

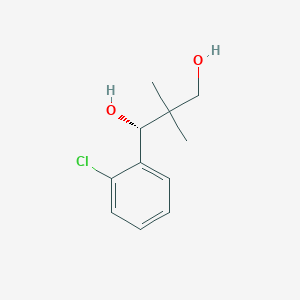

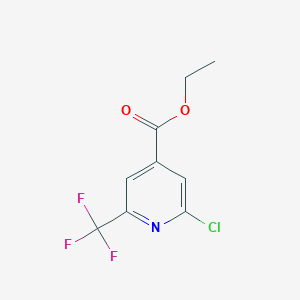

![[3-Chloro-4-(hexyloxy)phenyl]acetic acid](/img/structure/B1401539.png)